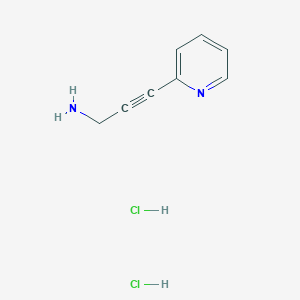

3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride

Description

Properties

IUPAC Name |

3-pyridin-2-ylprop-2-yn-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,6,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQYUAZSSNTKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, ensuring high purity and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the production .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-2-yl Derivatives

- 3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride (CAS: 777856-64-1)

- Molecular Formula : C₈H₁₀Cl₂N₂

- Molecular Weight : 205.08 g/mol

- Key Differences : The nitrogen atom in the pyridin-3-yl group is at the meta position, reducing hydrogen-bonding directionality compared to the ortho-substituted pyridin-2-yl analogue. This positional change may lower binding affinity in biological targets, as seen in receptor-ligand studies .

Alkene vs. Alkyne Linkers

- (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride (CAS: 878775-54-3) Molecular Formula: C₉H₁₅Cl₂N Molecular Weight: 236.14 g/mol Key Differences: Replacing the propargyl (alkyne) group with a propenyl (alkene) linker reduces electronic conjugation and eliminates click chemistry utility. The hydrogen-bonding profile also differs, with 3 donors and 2 acceptors compared to the target compound’s 2 donors and 3 acceptors .

Heterocyclic Substitutions: Thiophene vs. Pyridine

- 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride (CAS: 115955-65-2)

Cyclopropane-Containing Analogues

- However, the reduced flexibility may limit conformational adaptability .

Complex Derivatives with Additional Rings

- Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride Key Features: The addition of a pyrrolidine ring introduces secondary amine functionality, increasing hydrogen-bonding capacity (donors: 4, acceptors: 4) and molecular complexity. This enhances solubility but may complicate synthetic accessibility .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(Pyridin-2-yl)prop-2-yn-1-amine diHCl | C₈H₁₀Cl₂N₂ | 205.08 | 2 | 3 | Propargyl, Pyridin-2-yl |

| 3-(Pyridin-3-yl)prop-2-yn-1-amine diHCl | C₈H₁₀Cl₂N₂ | 205.08 | 2 | 3 | Propargyl, Pyridin-3-yl |

| (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine diHCl | C₉H₁₅Cl₂N | 236.14 | 3 | 2 | Propenyl, Pyridin-4-ylmethyl |

| 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl | C₇H₈ClNS | 173.66 | 1 | 1 | Propargyl, Thiophen-2-yl |

| 1-(Pyridin-2-yl)cyclopropanamine diHCl | C₈H₁₁Cl₂N₂ | 209.10 | 2 | 2 | Cyclopropane, Pyridin-2-yl |

Biological Activity

3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride is a chemical compound characterized by its unique structural features, including a pyridine ring and an alkyne group. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₀Cl₂N₂

- Molecular Weight : 205.09 g/mol

- Structure : Contains a pyridine ring substituted with a prop-2-yn-1-amine group and two hydrochloride groups, enhancing its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to various biological effects. The precise molecular pathways influenced by this compound are still under investigation, but preliminary studies suggest involvement in:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes related to cancer progression and collagen synthesis.

- Modulation of Receptor Activity : It may interact with receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 5.5 | |

| MDA-MB-231 (breast cancer) | 9.0 | |

| A549 (lung cancer) | 4.0 |

The compound has shown better growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil, indicating its potential as a novel therapeutic agent.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Studies have reported:

These findings suggest that the compound could serve as a lead for developing new antimicrobial therapies.

Case Studies

A notable case study involved the evaluation of the compound's safety profile in vivo. In a subacute toxicity study conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development. Additionally, pharmacokinetic studies indicated adequate oral bioavailability (31.8%) and clearance rates that support its potential for clinical use .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(pyridin-2-yl)prop-2-yn-1-amines, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Pyridin-3-yl)prop-2-yn-1-amines | C₈H₉Cl₂N₂ | Different substitution on the pyridine ring |

| 4-(Pyridin-2-yl)butanamide | C₉H₁₁N₂O | Contains an amide functional group |

| 3-(Pyrazin-2-yl)prop-2-yne | C₈H₉N₂ | Features a pyrazine ring instead of pyridine |

This comparative analysis highlights how the specific structural configuration of 3-(pyridin-2-yl)prop-2-yn-1-amines influences its reactivity and biological activity compared to other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridine derivatives and propargylamine precursors under controlled pH and temperature. For example, glycine derivatives react with pyridinecarboxaldehyde in the presence of HCl to form intermediates, which are subsequently reduced and converted to the dihydrochloride salt for stability . Purification via recrystallization or column chromatography (using polar solvents like methanol/water mixtures) ensures high purity. Analytical techniques such as HPLC (≥98% purity threshold) and elemental analysis validate purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyridine ring and propargylamine backbone. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₀Cl₂N₂). X-ray crystallography may resolve stereochemical ambiguities, while FT-IR identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Q. What are best practices for ensuring solubility and stability during storage?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility; stock solutions should be prepared in deionized water or PBS (pH 7.4) and stored at -20°C in airtight, light-protected vials. Lyophilization preserves long-term stability. Regular pH monitoring prevents decomposition .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying this compound’s scaffold?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states. Tools like Gaussian or ORCA simulate substituent effects on reactivity. ICReDD’s integrated computational-experimental workflows combine reaction path searches with machine learning to prioritize viable synthetic routes . For example, modifying the pyridine ring’s electron density could guide regioselective functionalization .

Q. What experimental strategies resolve contradictions between observed and theoretical reaction yields?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For instance, a central composite design evaluates nonlinear interactions. If yields deviate from predictions, in-situ monitoring (e.g., ReactIR) identifies side reactions. Statistical validation (ANOVA) distinguishes significant factors . Cross-referencing with computational models (e.g., transition state analysis) reconciles discrepancies .

Q. How to optimize catalytic conditions for coupling reactions involving this compound?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu for Sonogashira couplings) in inert atmospheres. Kinetic studies (e.g., variable-temperature NMR) assess rate-limiting steps. Solvent selection (e.g., DMF for polar aprotic conditions) and ligand design (e.g., PPh₃ for Pd coordination) improve efficiency. Reaction progress is tracked via TLC or LC-MS, with yields optimized using response surface methodology .

Q. What analytical approaches validate biological interactions without commercial assays?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity to target proteins (e.g., kinases). Surface plasmon resonance (SPR) measures real-time interaction kinetics. For intracellular studies, fluorescent tagging (e.g., BODIPY derivatives) enables confocal microscopy tracking. Cross-validate with molecular docking (AutoDock Vina) to correlate binding poses with activity .

Data Management and Contradiction Analysis

Q. How to address discrepancies in reported biological activities of derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell line validation, ATP concentration in kinase assays). Meta-analyses of published IC₅₀ values identify outliers. Reproduce experiments with controlled variables (e.g., pH, serum content). Structural analogs (e.g., methyl vs. chloro substituents) clarify SAR trends. Collaborative databases (e.g., PubChem BioAssay) aggregate reproducible data .

Q. What protocols ensure reproducibility in scale-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FT-IR). Critical quality attributes (CQAs) like particle size (via laser diffraction) and polymorphic form (PXRD) are controlled. Reaction calorimetry identifies exothermic risks during scale-up. Batch records must document deviations (e.g., ±2°C tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.